molecular formula C13H22N4O2 B2780830 Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate CAS No. 1824343-47-6

Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2780830
CAS No.: 1824343-47-6
M. Wt: 266.345
InChI Key: AXMLZBMKFHWLOF-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N4O2 and its molecular weight is 266.345. The purity is usually 95%.
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Biological Activity

Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anti-cancer, and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H24N4O2C_{14}H_{24}N_{4}O_{2} and a molecular weight of approximately 280.37 g/mol. It features a tert-butyl group, a pyrrolidine ring, and an aminopyrazole moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : Compounds containing pyrazole moieties often exhibit inhibition against various enzymes involved in inflammatory pathways. For example, certain pyrazole derivatives have been shown to inhibit Bruton's tyrosine kinase (BTK), which plays a role in B-cell signaling and inflammation .
  • Receptor Interaction : The presence of the amino group in the pyrazole structure enhances its ability to interact with biological receptors, potentially leading to improved efficacy in therapeutic applications.
  • Anticancer Activity : Pyrazole derivatives are known for their anticancer properties, with some compounds demonstrating significant inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation .

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties similar to other pyrazole derivatives. For instance:

  • Inhibition of Cytokines : Studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17, which are crucial in inflammatory responses .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Antifungal Activity : Some synthesized pyrazole carboxamides displayed notable antifungal activity against various strains, suggesting potential applications in treating fungal infections .

Anticancer Potential

The anticancer properties of this compound are noteworthy:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of human cancer cell lines at low concentrations (GI50 values < 15 nM) .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of TNFα and IL-17
AntimicrobialAntifungal activity
AnticancerInhibition of cell proliferation

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of TNFα production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. The compound exhibited promising results with IC50 values indicating potent inhibitory effects on cell growth.

Properties

IUPAC Name

tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-11(17)9-16-8-10(14)7-15-16/h7-8,11H,4-6,9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMLZBMKFHWLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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